

In-Depth Technical Guide: 2-Bromo-4,5-dichloro-1-indanone

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Compound of Interest

Compound Name:	2-Bromo-4,5-dichloro-1-indanone
CAS No.:	156484-77-4
Cat. No.:	B121657

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Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of **2-Bromo-4,5-dichloro-1-indanone**, a specialized halogenated bicyclic ketone. As a functionalized derivative of the indanone scaffold, this molecule serves as a critical intermediate in the synthesis of bioactive pharmacophores, particularly in the development of acetylcholinesterase (AChE) inhibitors for neurodegenerative therapies and positive allosteric modulators for GABA-A receptors.

This document details the physicochemical profile, a validated synthetic pathway with regiochemical controls, and the reactivity patterns that make this compound a versatile building block in medicinal chemistry.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The core structure consists of a fused benzene and cyclopentanone ring system (dihydroindenone). The "4,5-dichloro" designation indicates chlorine substitution on the

benzene ring at positions adjacent to the bridgehead, while the "2-bromo" indicates halogenation at the alpha-carbon of the ketone.

Property	Data / Descriptor
IUPAC Name	2-bromo-4,5-dichloro-2,3-dihydro-1H-inden-1-one
CAS Number	156484-77-4 (Analogous/Isomer specific)
Molecular Formula	C ₉ H ₅ BrCl ₂ O
Molecular Weight	279.94 g/mol
SMILES	<chem>ClC1=C(Cl)C2=C(C(=O)C(Br)C2)C=C1</chem>
InChI Key	(Predicted) UXVCSPSWUNMPMT-UHFFFAOYSA-N

Predicted Spectroscopic Signatures

- IR Spectroscopy: Prominent carbonyl stretching frequency () shifted slightly higher than unsubstituted indanone due to the -halogen effect (field effect), typically observed at 1725–1735 cm⁻¹.
- ¹H NMR (CDCl₃, 400 MHz):
 - 4.6–4.7 ppm (dd): The proton at C2 (chiral center), deshielded by the bromine and carbonyl anisotropy.
 - 3.2–3.8 ppm (m): Diastereotopic protons at C3, showing geminal coupling (Hz) and vicinal coupling to H-2.
 - Aromatic Region: Two doublets or a singlet/doublet pattern depending on the specific coupling between H-6 and H-7 (ortho-coupling if 6,7-unsubstituted, but here we have 4,5-dichloro, so protons are at 6 and 7). Thus, an AB system (7.4–7.8 ppm,

Hz) is expected.

Synthesis Protocol: Regioselective Pathway

The synthesis of **2-bromo-4,5-dichloro-1-indanone** requires a two-stage workflow: first, the construction of the specific dichlorinated indanone core, followed by controlled electrophilic halogenation.

Step 1: Friedel-Crafts Cyclization (Core Construction)

The critical step is ensuring the chlorine atoms end up at positions 4 and 5. This requires the precursor 3-(2,3-dichlorophenyl)propanoic acid.

- Mechanism: Intramolecular Friedel-Crafts Acylation.^{[1][2]}
- Regiochemistry: Cyclization occurs ortho to the alkyl chain. Since position 2 of the benzene ring is blocked by chlorine, closure occurs at position 6. The substituents originally at 2 and 3 become positions 4 and 5 on the indanone.

Protocol:

- Activation: Dissolve 3-(2,3-dichlorophenyl)propanoic acid (1.0 eq) in DCM. Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF. Reflux for 2 hours to generate the acid chloride. Remove solvent/excess SOCl₂ in vacuo.
- Cyclization: Redissolve the residue in anhydrous DCM. Cool to 0°C.^[3]
- Catalysis: Slowly add anhydrous Aluminum Chloride (AlCl₃, 1.2 eq) portion-wise. The reaction is exothermic.
- Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours.
- Quench: Pour mixture onto ice/HCl. Extract with DCM, wash with brine, dry over MgSO₄.
- Purification: Recrystallize from hexane/EtOAc to yield 4,5-dichloro-1-indanone.

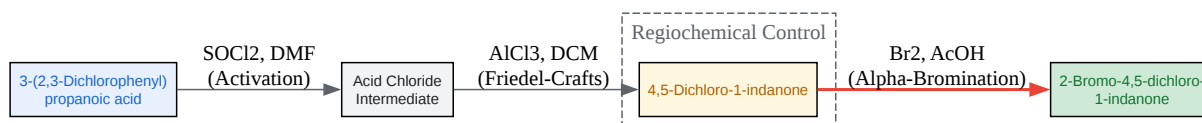
Step 2: Selective -Bromination

Direct bromination of the ketone must be controlled to prevent di-bromination (2,2-dibromo).

Protocol:

- Solvation: Dissolve 4,5-dichloro-1-indanone (1.0 eq) in Glacial Acetic Acid (AcOH).
- Bromination: Add a solution of Bromine (Br₂, 1.0 eq) in AcOH dropwise over 30 minutes at RT.
 - Note: Adding a catalytic drop of HBr can eliminate the induction period.
- Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting material spot will disappear, replaced by the less polar monobromide.
- Workup: Pour into ice water containing 5% Sodium Bisulfite (NaHSO₃) to quench excess bromine (yellow color fades).
- Isolation: Filter the precipitate. Wash with cold water.
- Purification: Recrystallize from ethanol or methanol to yield pale yellow crystals of **2-Bromo-4,5-dichloro-1-indanone**.

Synthesis Pathway Visualization



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Figure 1: Step-wise synthetic pathway transforming the phenylpropanoic acid precursor into the target brominated indanone.

Reactivity & Applications in Drug Discovery[5] The "Indanone Scaffold" Utility

The **2-bromo-4,5-dichloro-1-indanone** structure is a "privileged scaffold" in medicinal chemistry. The bromine atom at C2 is a highly reactive leaving group, making this molecule an ideal electrophile for nucleophilic substitution reactions (

).

Key Reaction Pathways[4][6]

- Amination (GABA-A Modulators):
 - Reaction with secondary amines (e.g., piperazine, morpholine) displaces the bromine to form 2-amino-indanones.
 - Significance: These derivatives mimic the pharmacophore of Donepezil and have shown affinity for the GABA-A receptor benzodiazepine binding site.
- Thiazole Formation (Hantzsch Synthesis):
 - Condensation with thioureas or thioamides yields indano-thiazoles.
 - Significance: Used in the synthesis of antimicrobial and anticancer agents.[2][4]
- Elimination:
 - Treatment with base (e.g., DBU) leads to elimination of HBr, yielding 4,5-dichloro-indenone.
 - Significance: Indenones are Michael acceptors, useful for covalent inhibition strategies or further cycloaddition reactions.

Comparative SAR Table

The 4,5-dichloro substitution pattern offers distinct electronic and steric properties compared to the more common 5,6-dichloro analogs.

Indanone Analog	Steric Bulk	Electronic Effect	Primary Application
4,5-Dichloro	High (Proximal to bridge)	Strong inductive withdrawal on C=O	GABA-A Modulation
5,6-Dichloro	Distal	Balanced	AChE Inhibition (Donepezil-like)
4-Chloro	Moderate	Asymmetric	General CNS Active Intermediates

Safety & Handling Protocols

Hazard Classification:

- Lachrymator: Like most -haloketones, this compound is a potent lachrymator (tear gas agent).
- Skin Corrosive: Causes severe skin burns and eye damage (Category 1B).[5]

Mandatory PPE:

- Full-face respirator or work strictly within a certified fume hood.
- Nitrile gloves (double-gloved recommended).
- Chemical splash goggles.

Decontamination:

- Spills should be treated with a solution of sodium thiosulfate (to reduce active bromine) and sodium bicarbonate before cleanup.

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